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molecular formula C16H22Si2 B8691639 Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl- CAS No. 1450-16-4

Disilane, 1,1,1,2-tetramethyl-2,2-diphenyl-

Cat. No. B8691639
M. Wt: 270.52 g/mol
InChI Key: ZQZXXLQCPQMXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05039593

Procedure details

A slurry 89.3 g of Li metal cut into small pieces in 1500 ml dry tetrahydrofuran (THF) under an Ar atmosphere was treated dropwise with neat Ph2MeSiCl (1302.2g, 5.59 moles). During the addition, agitation was provided via a mechanical stirrer and an ice bath was employed as necessary to hold the reaction temperature under 40° C. The mixture was then allowed to stir overnight (16 hr.) at room temperature. The dark red solution of Ph2MeSiLi was then treated with 607.7g (5.59 moles) of Me3SiCl dissolved in 700 ml dry THF. Again an ice bath was utilized to maintain the reaction mixture temperature under 40° C. Near the end of the Me3SiCl addition, the red color of Ph2MeSiLi was completely discharged. Upon completion of the addition, the now essentially colorless mixture was filtered to remove precipitated LiCl and unreacted Li metal. Solvent was removed from the resulting clear solution at reduced pressure and the residual oil fractionally distilled at 0.3 mm Hg to afford 1074.1 g of title compound (71%), bp 108°-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
607.7g
Quantity
5.59 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.59 mol
Type
reactant
Reaction Step Four
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2](Cl)([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:16][Si:17]([Li])([C:24]1C=CC=CC=1)[C:18]1C=CC=CC=1.[Si](Cl)(C)(C)C>O1CCCC1>[CH3:1][Si:2]([Si:17]([CH3:24])([CH3:18])[CH3:16])([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
Name
607.7g
Quantity
5.59 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Li]
Step Four
Name
Quantity
5.59 mol
Type
reactant
Smiles
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
1500 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight (16 hr.) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
agitation was provided via a mechanical stirrer and an ice bath
CUSTOM
Type
CUSTOM
Details
under 40° C
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the reaction mixture temperature under 40° C
ADDITION
Type
ADDITION
Details
Upon completion of the addition
FILTRATION
Type
FILTRATION
Details
the now essentially colorless mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
precipitated LiCl and unreacted Li metal
CUSTOM
Type
CUSTOM
Details
Solvent was removed from the resulting clear solution at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil fractionally distilled at 0.3 mm Hg

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C[Si](C1=CC=CC=C1)(C1=CC=CC=C1)[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1074.1 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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